L-Threonine benzyl ester hemioxalate

Descripción general

Descripción

L-Threonine benzyl ester hemioxalate is a chemical compound with the molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol . It is a derivative of the amino acid L-Threonine, where the carboxyl group is esterified with benzyl alcohol, and it is combined with oxalic acid to form the hemioxalate salt . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Threonine benzyl ester hemioxalate can be synthesized through a multi-step process. One common method involves the esterification of L-Threonine with benzyl alcohol in the presence of a catalyst such as triethylamine in dichloromethane . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and salt formation are applicable. Industrial synthesis would likely involve large-scale esterification reactors and efficient purification systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

L-Threonine benzyl ester hemioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group back to the alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as a Key Intermediate:

L-Threonine benzyl ester hemioxalate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and bioavailability, making it a valuable compound in drug formulation processes .

Case Study: Neurological Disorders

Research has shown that compounds derived from L-threonine derivatives can improve the pharmacokinetics of drugs used to treat conditions such as Alzheimer's disease. The incorporation of this compound into drug formulations has been observed to enhance the delivery and effectiveness of therapeutic agents .

Biochemical Research

Amino Acid Metabolism Studies:

This compound is utilized in studies focused on amino acid metabolism, aiding researchers in understanding metabolic pathways and enzyme functions. Insights gained from these studies can lead to the development of new therapeutic strategies for metabolic disorders .

Experimental Findings:

In laboratory settings, this compound has been used to investigate the enzymatic activity of threonine dehydrogenase. The results indicate that this compound can significantly influence enzyme kinetics, thereby providing a deeper understanding of threonine metabolism .

Food Industry

Flavor Enhancer:

this compound is employed as a flavor enhancer in food formulations. Its ability to improve taste profiles while contributing nutritional benefits due to its amino acid content makes it a desirable ingredient in various food products .

Nutritional Benefits:

The addition of this compound in food products not only enhances flavor but also increases protein content, which is beneficial for dietary needs. Studies have demonstrated that products containing L-threonine derivatives are well-received by consumers for their improved taste and nutritional profile .

Cosmetic Formulations

Moisturizing Properties:

In the cosmetic industry, this compound is incorporated into skincare products for its moisturizing properties. It promotes skin hydration and improves overall skin texture, making it a popular choice among formulators .

Market Trends:

Recent trends indicate a growing demand for natural and effective moisturizing agents in cosmetics, positioning this compound as a key ingredient in innovative skincare solutions .

Animal Nutrition

Enhancing Protein Content:

this compound is added to animal feed to boost protein content, supporting growth and health in livestock. This application is crucial for the agricultural sector, where optimizing feed efficiency is essential for productivity .

Impact on Livestock Health:

Studies have shown that livestock receiving diets supplemented with L-threonine derivatives exhibit improved growth rates and overall health status. This has significant implications for animal husbandry practices aimed at maximizing yield while ensuring animal welfare .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis for neurological disorders | Enhanced drug efficacy and bioavailability |

| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |

| Food Industry | Flavor enhancer with nutritional benefits | Improved taste profiles and protein content |

| Cosmetics | Moisturizing agent in skincare products | Enhanced skin hydration and texture |

| Animal Nutrition | Supplement in animal feed to boost protein content | Improved growth rates and livestock health |

Mecanismo De Acción

The mechanism of action of L-Threonine benzyl ester hemioxalate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to glycopeptide receptors in the bacterial cell wall, inhibiting protein synthesis and thereby preventing bacterial growth . This mechanism is crucial for its potential use in treating infections caused by Mycobacterium species .

Comparación Con Compuestos Similares

Similar Compounds

L-Threonine: The parent amino acid, which is essential for protein synthesis and various metabolic processes.

L-Threonine methyl ester: Another ester derivative with similar properties but different reactivity due to the methyl group.

L-Threonine ethyl ester: Similar to the benzyl ester but with an ethyl group, affecting its solubility and reactivity.

Uniqueness

L-Threonine benzyl ester hemioxalate is unique due to its specific esterification with benzyl alcohol and its formation as a hemioxalate salt. This structure imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific research applications .

Actividad Biológica

L-Threonine benzyl ester hemioxalate is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

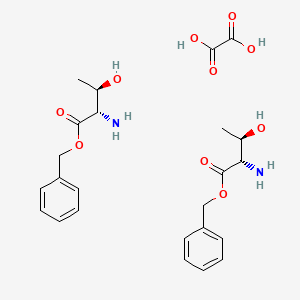

This compound is derived from the amino acid L-threonine, which is modified through esterification with benzyl alcohol and subsequently reacted with oxalic acid to form the hemioxalate salt. The general structure can be represented as follows:

This compound has been synthesized using various methods, including solid-phase synthesis and other organic reactions that ensure high yields and purity. The stability of the benzyl protection during synthesis has been noted as satisfactory for applications involving amino acids like threonine .

1. Enzymatic Activity

Research indicates that this compound exhibits significant enzymatic activity, particularly as a substrate for various enzymes involved in amino acid metabolism. It has been shown to participate in reactions catalyzed by serine proteases, which are crucial in numerous biological processes, including digestion and immune responses. The compound's structure allows it to mimic natural substrates, thus facilitating enzyme interactions .

2. Neuroprotective Effects

Studies have suggested that derivatives of L-threonine, including its benzyl ester form, may possess neuroprotective properties. For instance, compounds related to L-threonine have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This activity is attributed to their ability to modulate signaling pathways involved in cell survival .

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents . The mechanism of action appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate specific pathways.

Case Studies and Research Findings

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Data suggests that the compound exhibits low toxicity profiles similar to other benzyl esters. The primary route of metabolism involves hydrolysis by carboxylesterases, leading to non-toxic metabolites such as benzyl alcohol and oxalic acid . Toxicological studies indicate minimal systemic toxicity, which supports its potential therapeutic applications.

Propiedades

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXJCFJXVAXCRR-FFKFEZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662433 | |

| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86088-59-7 | |

| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.